molecular formula C21H28N2O4 B11615477 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11615477
M. Wt: 372.5 g/mol
InChI Key: RAVOJVUVGDOAPT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a phenolic derivative characterized by a central 2,6-dimethoxyphenol core substituted at the 4-position with a piperazine moiety. The piperazine is further functionalized with a 4-methoxyphenylmethyl group. Characterization via NMR and HRMS, as described for structurally related compounds (e.g., ), would confirm its purity and structural integrity.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C21H28N2O4/c1-25-18-6-4-16(5-7-18)14-22-8-10-23(11-9-22)15-17-12-19(26-2)21(24)20(13-17)27-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3

InChI Key

RAVOJVUVGDOAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or dichloromethane.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound Name/ID Key Structural Features Physicochemical/Biological Insights References
Target Compound 2,6-dimethoxyphenol + piperazine-CH2 + 4-methoxyphenylmethyl High lipophilicity (methoxy groups); potential for π-stacking (aromatic rings)
Y511-4805 (2,6-dimethoxy-4-({4-[(2-nitrophenyl)methyl]piperazin-1-yl}methyl)phenol) Nitro substituent on phenyl ring Increased polarity (electron-withdrawing nitro group); possible enhanced reactivity or toxicity
C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-4-carbonyl linker + benzoate ester Reduced flexibility (carbonyl linker); ester group may influence hydrolysis and bioavailability
V4 (Morpholinopyrimidine derivative) Morpholinopyrimidine core + 4-methoxyphenyl-piperazine Anti-inflammatory activity (NO inhibition); non-cytotoxic at active concentrations
LQFM235 (4-(4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1H-pyrazol-1-yl)phenol) Pyrazole ring + phenolic hydroxyl Metabolite of LQFM005; hydroxyl group may enhance solubility or phase II metabolism

Functional Group Impact

  • Methoxy vs.
  • Bioactive Moieties: V4’s morpholinopyrimidine core demonstrates anti-inflammatory activity, suggesting that the target compound’s piperazine-phenol system could similarly interact with inflammatory pathways if optimized .

Metabolic and Pharmacokinetic Considerations

  • Hydroxylation: LQFM235 () highlights the role of phenolic hydroxyl groups in phase II metabolism (e.g., glucuronidation). The target compound’s phenol group may undergo similar conjugation, affecting its half-life.
  • Piperazine Stability : Piperazine derivatives like LQFM005 are prone to N-dealkylation or oxidation ; the target compound’s 4-methoxyphenylmethyl group may slow such metabolism due to steric hindrance.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than hydroxylated analogs (e.g., LQFM235) but lower than nitro-substituted derivatives (Y511-4805).
  • Solubility: Methoxy groups reduce water solubility compared to polar substituents (e.g., ’s dimethylamino analogs), though the piperazine may improve solubility in acidic environments.

Biological Activity

2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H25N3O4\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{4}

This compound features a piperazine ring attached to a methoxy-substituted phenolic structure, which is crucial for its biological interactions.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with methoxy groups have been shown to enhance cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
2,6-Dimethoxy-4-{...}A549 (Lung Cancer)TBDCurrent Study

Antidepressant Activity

The piperazine moiety is often associated with antidepressant activity. Compounds similar to this compound have been investigated for their ability to modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression.

Antimicrobial Activity

Studies have demonstrated that phenolic compounds possess antimicrobial properties. The presence of methoxy groups enhances the lipophilicity of the molecule, allowing better penetration into microbial membranes.

The biological activity of 2,6-Dimethoxy-4-{...} can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Neurotransmitter Levels : The piperazine ring may interact with serotonin receptors, influencing mood and anxiety.
  • Antioxidant Properties : The phenolic structure contributes to antioxidant activity, which can protect cells from oxidative stress.

Study on Anticancer Properties

A study conducted on a series of methoxy-substituted phenols revealed that those with a piperazine attachment exhibited enhanced cytotoxicity against A549 lung cancer cells. The IC50 values ranged significantly lower than those of non-substituted analogs, indicating a structure-activity relationship that favors the inclusion of both methoxy and piperazine groups.

Neuropharmacological Evaluation

In a neuropharmacological evaluation involving rodent models, the compound was assessed for its antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. Preliminary results indicated a significant decrease in immobility time compared to controls, suggesting potential antidepressant effects.

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